molecular formula C9H20O B3055775 2,4,4-trimethylhexan-3-ol CAS No. 66793-92-8

2,4,4-trimethylhexan-3-ol

Cat. No.: B3055775
CAS No.: 66793-92-8
M. Wt: 144.25 g/mol
InChI Key: PDIVDRVTPZNRDZ-UHFFFAOYSA-N
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Description

2,4,4-Trimethylhexan-3-ol is an organic compound with the molecular formula C9H20O It is a branched-chain alcohol, characterized by the presence of three methyl groups attached to a hexane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,4-trimethylhexan-3-ol can be achieved through several methods. One common approach involves the hydroformylation of 2,4,4-trimethylpentene, followed by hydrogenation. The hydroformylation reaction typically uses a rhodium or cobalt catalyst under high pressure and temperature conditions. The resulting aldehyde is then hydrogenated using a palladium or nickel catalyst to yield the desired alcohol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the oxo process, where olefins are converted to aldehydes and subsequently hydrogenated to alcohols. This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2,4,4-Trimethylhexan-3-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the alcohol to the corresponding alkane using reagents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or acids.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride or phosphorus tribromide for halogenation.

Major Products:

    Oxidation: 2,4,4-Trimethylhexan-3-one or 2,4,4-trimethylhexanoic acid.

    Reduction: 2,4,4-Trimethylhexane.

    Substitution: 2,4,4-Trimethylhexyl chloride or bromide.

Scientific Research Applications

2,4,4-Trimethylhexan-3-ol has several applications in scientific research:

    Chemistry: It is used as a solvent and intermediate in organic synthesis.

    Biology: The compound can be used in the study of metabolic pathways involving branched-chain alcohols.

    Medicine: It may serve as a precursor for the synthesis of pharmaceuticals and other bioactive compounds.

    Industry: The alcohol is used in the production of fragrances, flavors, and plasticizers.

Mechanism of Action

The mechanism of action of 2,4,4-trimethylhexan-3-ol involves its interaction with various molecular targets. As an alcohol, it can participate in hydrogen bonding and other intermolecular interactions. In biological systems, it may be metabolized by enzymes such as alcohol dehydrogenase, leading to the formation of aldehydes and acids. These metabolites can further interact with cellular pathways, influencing various physiological processes.

Comparison with Similar Compounds

    2,4,4-Trimethylhexane: A hydrocarbon with a similar structure but lacking the hydroxyl group.

    2,2,3-Trimethylhexan-3-ol: Another branched-chain alcohol with a slightly different arrangement of methyl groups.

    3,5,5-Trimethyl-1-hexanol: A structural isomer with the hydroxyl group at a different position.

Uniqueness: 2,4,4-Trimethylhexan-3-ol is unique due to its specific arrangement of methyl groups and the position of the hydroxyl group. This structure imparts distinct physical and chemical properties, making it valuable for specific applications in synthesis and research.

Properties

IUPAC Name

2,4,4-trimethylhexan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O/c1-6-9(4,5)8(10)7(2)3/h7-8,10H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDIVDRVTPZNRDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(C(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00334892
Record name 2,4,4-TRIMETHYL-3-HEXANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66793-92-8
Record name 2,4,4-TRIMETHYL-3-HEXANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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